molecular formula C10H14O3 B8655231 2,2,4,4-tetramethylcyclohexane-1,3,5-trione CAS No. 7181-79-5

2,2,4,4-tetramethylcyclohexane-1,3,5-trione

Cat. No.: B8655231
CAS No.: 7181-79-5
M. Wt: 182.22 g/mol
InChI Key: DOZWCONHUMHEPS-UHFFFAOYSA-N
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Description

2,2,4,4-tetramethylcyclohexane-1,3,5-trione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at the 2, 2, 4, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione typically involves the reaction of cyclobutane-1,3-dione with an O or N nucleophile and a silylating reagent, followed by acetylation and cyclization . The reaction conditions often include the use of bases and silylating agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the catalytic oxidation of tetramethylbutane derivatives using oxidizing agents such as hydrogen peroxide or sodium hydroxide . These methods are designed to optimize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-tetramethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-tetramethylcyclohexane-1,3,5-trione is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

7181-79-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2,2,4,4-tetramethylcyclohexane-1,3,5-trione

InChI

InChI=1S/C10H14O3/c1-9(2)6(11)5-7(12)10(3,4)8(9)13/h5H2,1-4H3

InChI Key

DOZWCONHUMHEPS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC(=O)C(C1=O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

106 g (495 mmol) of methyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate were added dropwise to a suspension of 19.8 g (495 mmol) of sodium hydroxide in 500 ml of dimethyl sulfoxide. The mixture was stirred at room temperature, treated with 500 ml of water and adjusted to pH 1 using hydrochloric acid, and the deposited precipitate was then filtered off with suction. After drying, 70 g (95%) of 2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione were obtained.
Quantity
106 g
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reactant
Reaction Step One
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19.8 g
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reactant
Reaction Step One
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500 mL
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solvent
Reaction Step One
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Quantity
500 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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